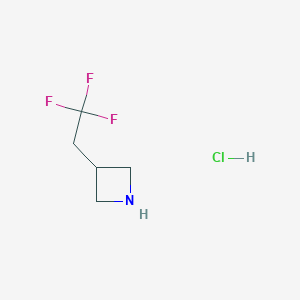

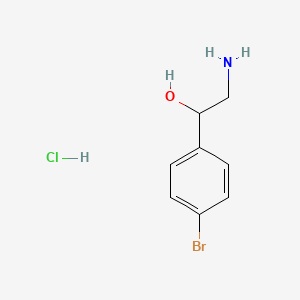

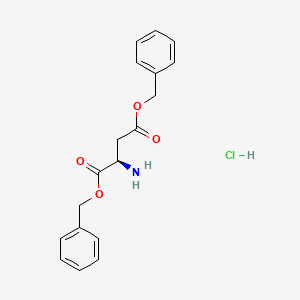

![molecular formula C8H3BrN2S B1376078 4-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 1188023-00-8](/img/structure/B1376078.png)

4-Bromobenzo[d]thiazole-2-carbonitrile

Übersicht

Beschreibung

4-Bromobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3BrN2S . It has an average mass of 239.092 Da and a monoisotopic mass of 237.920029 Da . This compound is a bromoderivative of benzofused 1,2,5-thiadiazoles, which are important precursors for the synthesis of dyes used in designing effective photovoltaic materials .

Synthesis Analysis

The synthesis of this compound involves the cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with copper(I) cyanide in DMF . This process successfully produces benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile .Molecular Structure Analysis

The structure of this compound was established through various methods including elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The cyanation reaction of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with copper(I) cyanide in DMF leads to the formation of this compound .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H3BrN2S and an average mass of 239.092 Da . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Dimethyl Oxyluciferin Derivatives : A study by Würfel et al. (2013) explored the synthesis of dimethyl oxyluciferin derivatives by reacting 6-bromobenzo[d]thiazole-2-carbonitrile. This process led to a compound with partial double-bond character, contributing to an almost planar molecular structure. This synthesis is significant for understanding the structural aspects of such compounds (Würfel, Görls, Weiss, & Beckert, 2013).

Photovoltaic Applications

- Dye-Sensitized Solar Cells (DSSCs) and OLEDs : Chmovzh et al. (2022) investigated donor-acceptor-donor structures with 2,1,3-benzothiadiazole, which are used in photovoltaic applications like DSSCs and OLEDs. These structures are usually obtained by cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles (Chmovzh, Kudryashev, & Rakitin, 2022).

Cytotoxicity Evaluation

- Cancer Cell Line Studies : Research by Mohareb et al. (2017) focused on the cytotoxic effects of thiazole derivatives, derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, against various cancer cell lines. This study highlights the potential of these derivatives in cancer treatment research (Mohareb, Abdallah, & Ahmed, 2017).

Green Synthesis and Environmental Applications

- Benzo[b][1,4]thiazine-4-carbonitrile Synthesis : Balwe et al. (2016) developed an environmentally benign protocol for synthesizing benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions. This research contributes to green chemistry by employing an efficient and eco-friendly synthesis method (Balwe, Shinde, & Jeong, 2016).

Chemical Synthesis and Molecular Interactions

- Thieno[2,3-d]thiazole Skeleton Construction : Zhang et al. (2020) reported on the construction of a thiophene-fused polycyclic π-conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton. This research is crucial for understanding the molecular interactions and synthesis pathways of such compounds (Zhang, Tao, Ge, Li, Ai, Li, Zhang, Sun, Xu, & Du, 2020).

Wirkmechanismus

The mode of action of thiazole derivatives often involves interactions with various enzymes and receptors in the body, leading to changes in cellular processes . The specific biochemical pathways affected by these compounds can vary widely depending on their structure and the targets they interact with .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence the bioavailability of thiazole derivatives. These properties can be affected by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, gene expression, and enzymatic activity, among others . These effects can lead to various physiological responses, depending on the specific compound and its targets .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of thiazole derivatives . These factors can affect the compound’s physical and chemical properties, its interactions with biological targets, and its overall pharmacological activity .

Zukünftige Richtungen

Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as 4-Bromobenzo[d]thiazole-2-carbonitrile, are important precursors for the synthesis of dyes. These dyes are widely used in the design of effective photovoltaic materials . Therefore, future research could focus on exploring its potential applications in optoelectronic devices.

Eigenschaften

IUPAC Name |

4-bromo-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJCONZUVMGTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857576 | |

| Record name | 4-Bromo-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188023-00-8 | |

| Record name | 4-Bromo-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

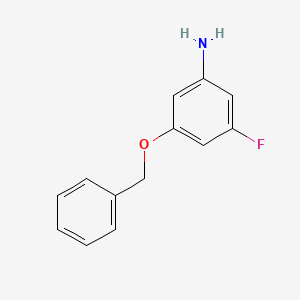

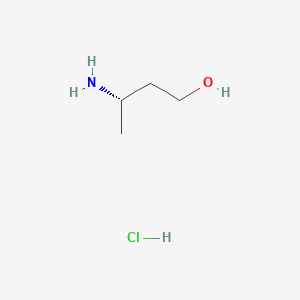

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)